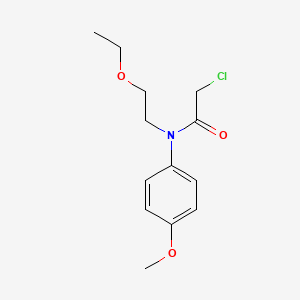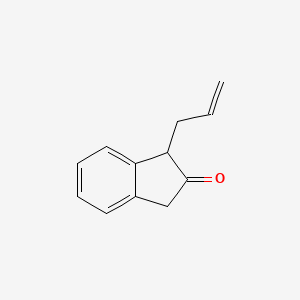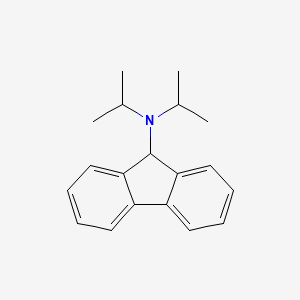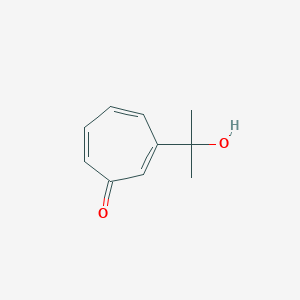
3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one is an organic compound with a seven-membered ring structure containing three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the Hofmann elimination and bromination of tropinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Bromine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
作用机制
The mechanism of action of 3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one involves its ability to form bonds with propagating radicals. This property is utilized in the mediation of reversible-deactivation radical polymerization. The oxygen on the seven-membered ring forms a dormant species with the propagating radical, which can reversibly dissociate to complete the polymerization cycle .
相似化合物的比较
Similar Compounds
Tropolone: A derivative of tropone with an additional hydroxyl group, known for its antimicrobial properties.
β-Thujaplicin: A monoterpenoid with a similar ring structure, exhibiting antimicrobial activities.
Uniqueness
3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to mediate radical polymerization and its potential biological activities make it a valuable compound for various applications .
属性
CAS 编号 |
103724-28-3 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
3-(2-hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-10(2,12)8-5-3-4-6-9(11)7-8/h3-7,12H,1-2H3 |
InChI 键 |
WXTMTYQHGXKNTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=O)C=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)

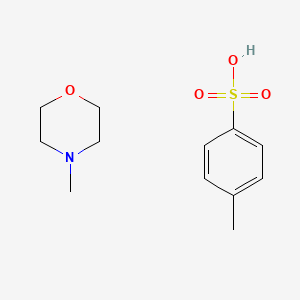

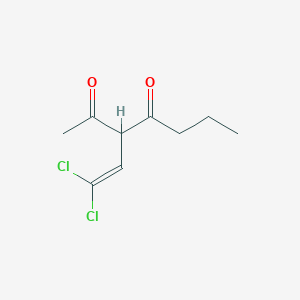
silane](/img/structure/B14323372.png)
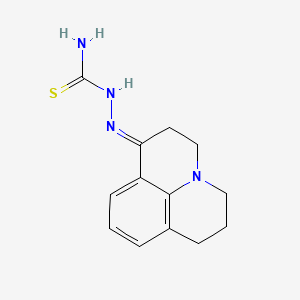
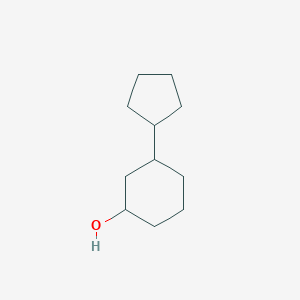

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
